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Introduction: The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a

serine/threonine kinase that functions as a proto-oncogene.[1][2] It plays a crucial role in

regulating cell survival, proliferation, and apoptosis, making it a significant target in cancer

research and drug development.[3][4] Overexpression of PIM2 in mammalian cell lines is a

fundamental technique for studying its function, downstream signaling pathways, and for

screening potential therapeutic inhibitors.[5] This document provides a detailed protocol for

cloning the human PIM2 gene into a pCMV-based mammalian expression vector, which allows

for high-level constitutive expression in a wide range of cell types. The vector of choice, pCMV-

FLAG-N, incorporates an N-terminal FLAG tag for subsequent protein detection and

purification.

Experimental Workflow and Signaling Pathway
The overall experimental workflow for cloning PIM2 is a multi-step process involving gene

amplification, enzymatic digestion, ligation, and bacterial transformation for plasmid

amplification.
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Phase 1: Insert & Vector Preparation

Phase 2: Plasmid Construction

Phase 3: Amplification & Verification

1. PCR Amplification of PIM2 Gene

2. Restriction Digestion of
PIM2 PCR Product & pCMV-FLAG Vector

3. Gel Purification of
Digested DNA Fragments

4. Ligation of PIM2 Insert
into pCMV-FLAG Vector

5. Transformation into
E. coli DH5α

6. Colony Selection & Plasmid Miniprep

7. Verification by Sequencing

Click to download full resolution via product page

Figure 1: Experimental workflow for cloning PIM2.
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PIM2 kinase is a key node in signaling pathways that promote cell survival and proliferation. It

exerts its effects by phosphorylating various downstream substrates.
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Figure 2: Simplified PIM2 signaling pathway.

Protocols
Section 1: Amplification of Human PIM2 Gene
This protocol describes the amplification of the PIM2 coding sequence from human cDNA using

Polymerase Chain Reaction (PCR). Primers are designed to add restriction sites (EcoRI and

XhoI) for directional cloning into the pCMV-FLAG-N vector.

1.1 PCR Primer Design:

Forward Primer (with EcoRI site): 5'- CCG GAA TTC ATG AAG AAG ATT GTG GGC TCC -3'

Reverse Primer (with XhoI site, no stop codon): 5'- CCG CTC GAG TTA GAG AAG GCA

GAG AAG GGG -3'

1.2 PCR Reaction Mixture: The reaction should be assembled in a sterile PCR tube on ice.

Component
Volume (µL) for 50 µL
Reaction

Final Concentration

5X High-Fidelity Buffer 10.0 1X

dNTP Mix (10 mM each) 1.0 200 µM

Forward Primer (10 µM) 2.5 0.5 µM

Reverse Primer (10 µM) 2.5 0.5 µM

Human cDNA Template 1.0 (approx. 50-100 ng) As needed

High-Fidelity DNA Polymerase 0.5 1 unit

Nuclease-Free Water 32.5 -

Total Volume 50.0 -

1.3 PCR Cycling Conditions:
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Step Temperature (°C) Time Cycles

Initial Denaturation 98 30 seconds 1

Denaturation 98 10 seconds

Annealing 62 30 seconds 30

Extension 72 1 minute

Final Extension 72 5 minutes 1

Hold 4 Indefinite -

1.4 Analysis of PCR Product:

Run 5 µL of the PCR product on a 1% agarose gel alongside a DNA ladder to verify the size

of the amplicon (Human PIM2 is approx. 1027 bp).

If the band is correct and specific, purify the remaining PCR product using a commercial

PCR cleanup kit.

Section 2: Restriction Digestion
This protocol outlines the digestion of the purified PIM2 PCR product and the pCMV-FLAG-N

vector with EcoRI and XhoI restriction enzymes to generate compatible "sticky ends".

2.1 Digestion Reaction Mixture:

Component PCR Insert (µL) pCMV-FLAG-N Vector (µL)

Purified DNA up to 1 µg 1 µg

10X Restriction Buffer 5 5

EcoRI-HF® (20,000 U/mL) 1 1

XhoI (20,000 U/mL) 1 1

Nuclease-Free Water to 50 µL to 50 µL

Total Volume 50 50
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2.2 Digestion Protocol:

Assemble the reaction mixtures in separate microcentrifuge tubes.

Incubate at 37°C for 1-2 hours.

Run the entire digestion reaction on a 1% agarose gel.

Excise the DNA band corresponding to the digested PIM2 insert (~1 kb) and the linearized

pCMV-FLAG-N vector (~3.8 kb).

Purify the DNA from the gel slices using a gel extraction kit.

Measure the concentration of the purified, digested insert and vector DNA using a

spectrophotometer.

Section 3: Ligation
This step covalently joins the digested PIM2 insert into the linearized pCMV-FLAG-N vector

using T4 DNA Ligase.

3.1 Ligation Reaction Mixture: A 3:1 molar ratio of insert to vector is recommended for optimal

ligation. Use an online ligation calculator to determine the precise volumes based on DNA

concentrations.

Component Volume (µL) for 10 µL Reaction

Digested pCMV-FLAG-N Vector x (approx. 50 ng)

Digested PIM2 Insert y (for 3:1 molar ratio)

10X T4 DNA Ligase Buffer 1.0

T4 DNA Ligase (400,000 U/mL) 0.5

Nuclease-Free Water to 10 µL

Total Volume 10.0

3.2 Ligation Protocol:
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Combine the components in a microcentrifuge tube on ice.

Mix gently by pipetting.

Incubate at 16°C overnight or at room temperature for 1-2 hours.

Section 4: Transformation
The ligation mixture is introduced into chemically competent E. coli (DH5α strain) for plasmid

amplification.

4.1 Transformation Protocol (Heat Shock Method):

Thaw one 50 µL aliquot of chemically competent DH5α cells on ice.

Add 5 µL of the ligation reaction to the cells.

Gently mix by flicking the tube and incubate on ice for 30 minutes.

Heat shock the cells by placing the tube in a 42°C water bath for exactly 45 seconds.

Immediately transfer the tube back to ice for 2 minutes.

Add 950 µL of pre-warmed S.O.C. medium to the tube.

Incubate at 37°C for 1 hour with shaking (225 rpm).

Spread 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the

appropriate antibiotic for the vector (e.g., Ampicillin or Kanamycin).

Incubate the plates overnight at 37°C.

Section 5: Verification of Clones
Finally, individual bacterial colonies are screened to confirm the presence and correct

sequence of the PIM2 insert.

5.1 Screening and Plasmid Purification:
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Select 3-5 well-isolated colonies from the plate.

Inoculate each colony into a separate culture tube containing 3-5 mL of LB broth with the

selective antibiotic. Grow overnight at 37°C with shaking.

(Optional) Perform colony PCR on the selected colonies using the PIM2 primers to quickly

screen for the presence of the insert.

Purify plasmid DNA from the overnight cultures using a commercial miniprep kit.

5.2 Verification by Sequencing:

Send the purified plasmid DNA for Sanger sequencing using a forward primer that binds

upstream of the cloning site (e.g., T7 promoter primer) and the PIM2-specific reverse primer.

Align the sequencing results with the known human PIM2 reference sequence to confirm the

correct insertion and to ensure no mutations were introduced during PCR.

Once verified, the pCMV-FLAG-PIM2 plasmid is ready for transfection into mammalian cells for

overexpression studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Cloning of Human
PIM2 into a Mammalian Overexpression Plasmid]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15136001#cloning-pim2-into-an-
overexpression-plasmid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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